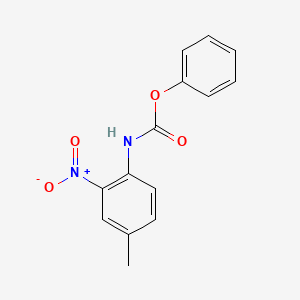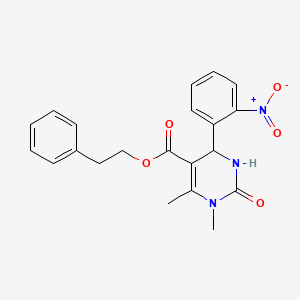![molecular formula C16H16Cl2O3 B4997070 1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene, commonly known as diclosulam, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of sulfonylurea herbicides and is known for its high efficacy and low toxicity.
作用机制
The mechanism of action of diclosulam involves the inhibition of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids. ALS inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant or fungus.
Biochemical and Physiological Effects:
Diclosulam has been shown to have a low toxicity profile in mammals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. In plants, diclosulam has been shown to affect the metabolism of amino acids, leading to the accumulation of toxic intermediates. This ultimately results in the death of the plant.
实验室实验的优点和局限性
One of the main advantages of diclosulam for lab experiments is its high efficacy. It is effective at very low concentrations, which makes it a cost-effective option for researchers. However, one limitation of diclosulam is its narrow spectrum of activity. It is only effective against a limited range of weeds and fungi, which may limit its usefulness in certain research applications.
未来方向
There are several potential future directions for research on diclosulam. One area of interest is the development of new formulations that improve its efficacy and broaden its spectrum of activity. Another area of interest is the study of diclosulam's potential as an antifungal agent, particularly in the context of agricultural applications. Finally, there is potential for research on the environmental impact of diclosulam, including its persistence in soil and potential effects on non-target species.
Conclusion:
In conclusion, diclosulam is a highly effective herbicide and antifungal agent that has been extensively studied for its scientific research applications. Its mechanism of action involves the inhibition of acetolactate synthase, and it has a low toxicity profile in mammals. While diclosulam has limitations in terms of its narrow spectrum of activity, there are several potential future directions for research on this compound.
合成方法
The synthesis of diclosulam involves the reaction of 2-methoxy-4-methylphenol with 2-chloroethanol to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with 1,2-dichlorobenzene in the presence of a base to form diclosulam. The overall synthesis route is shown below:
科学研究应用
Diclosulam has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition to its herbicidal properties, diclosulam has also been studied for its potential as an antifungal agent. It has been shown to inhibit the growth of several fungal species, including Fusarium graminearum and Botrytis cinerea.
属性
IUPAC Name |
1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-11-6-7-13(15(10-11)19-2)20-8-9-21-14-5-3-4-12(17)16(14)18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMQVQJKEMACOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)
![3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4996993.png)

![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![2-butyl-5-(4-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4997023.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)
![4-(4-biphenylyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4997032.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4997038.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4997051.png)
![2-(3,5-dibromo-4-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4997058.png)
![N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)-2-thiophenecarboxamide](/img/structure/B4997071.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)
